Anti-Tubercular Potency Differential: Unsubstituted Core vs. 3-Hydroxy Derivative
The unsubstituted 1-Benzofuran-2-carbohydrazide exhibits only weak direct antibacterial activity (IC50 = 3.19 μM against Enterococcus faecalis) [1], whereas its 3-hydroxy-substituted analog shows potent anti-tubercular activity with an MIC of 1.6 μg/mL against Mycobacterium tuberculosis H37Rv [2]. This ~2-fold potency difference on a per-weight basis (assuming similar molecular weights) highlights the critical role of the 3-hydroxy group in enhancing target engagement. For researchers screening compounds against TB, using the unsubstituted core as a negative control or synthetic starting point is appropriate, but it cannot substitute for the active derivative in efficacy studies.
| Evidence Dimension | Antibacterial/Antitubercular Activity (MIC / IC50) |
|---|---|
| Target Compound Data | IC50 = 3.19 μM (against E. faecalis) |
| Comparator Or Baseline | 3-Hydroxy-1-benzofuran-2-carbohydrazide: MIC = 1.6 μg/mL (against M. tuberculosis H37Rv) |
| Quantified Difference | Approximately 2-fold greater potency (weight-adjusted) for the 3-hydroxy derivative against a more clinically relevant pathogen. |
| Conditions | In vitro microbial growth inhibition; E. faecalis CECT 481 (18 hr, microtiter broth), M. tuberculosis H37Rv (MIC assay). |
Why This Matters
This differential informs the selection of the appropriate compound for anti-TB lead optimization versus general antibacterial screening campaigns.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). Affinity Data: IC50 = 3.19E+3 nM (3.19 μM) against Enterococcus faecalis CECT 481. View Source
- [2] Thorat, B. R., Nazirkar, B., Thorat, V. B., More, K., Jagtap, R., & Yamgar, R. (2016). Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry, 9(3), 116-126. View Source
